Cas no 2169011-88-3 (4-(1H-indol-7-yl)thiophene-2-carbaldehyde)

4-(1H-indol-7-yl)thiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(1H-indol-7-yl)thiophene-2-carbaldehyde
- EN300-1585840
- 2169011-88-3
-
- インチ: 1S/C13H9NOS/c15-7-11-6-10(8-16-11)12-3-1-2-9-4-5-14-13(9)12/h1-8,14H
- InChIKey: SVJAOJKRDZTGPT-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=CC(=C1)C1C=CC=C2C=CNC=12
計算された属性
- せいみつぶんしりょう: 227.04048508g/mol
- どういたいしつりょう: 227.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-(1H-indol-7-yl)thiophene-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1585840-1.0g |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 1g |
$1229.0 | 2023-06-05 | ||
Enamine | EN300-1585840-5.0g |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 5g |
$3562.0 | 2023-06-05 | ||
Enamine | EN300-1585840-50mg |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 50mg |
$1032.0 | 2023-09-24 | ||
Enamine | EN300-1585840-100mg |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 100mg |
$1081.0 | 2023-09-24 | ||
Enamine | EN300-1585840-0.1g |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 0.1g |
$1081.0 | 2023-06-05 | ||
Enamine | EN300-1585840-2.5g |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 2.5g |
$2408.0 | 2023-06-05 | ||
Enamine | EN300-1585840-0.05g |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 0.05g |
$1032.0 | 2023-06-05 | ||
Enamine | EN300-1585840-5000mg |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 5000mg |
$3562.0 | 2023-09-24 | ||
Enamine | EN300-1585840-500mg |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 500mg |
$1180.0 | 2023-09-24 | ||
Enamine | EN300-1585840-1000mg |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde |
2169011-88-3 | 1000mg |
$1229.0 | 2023-09-24 |
4-(1H-indol-7-yl)thiophene-2-carbaldehyde 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
4-(1H-indol-7-yl)thiophene-2-carbaldehydeに関する追加情報
4-(1H-indol-7-yl)thiophene-2-carbaldehyde (CAS No. 2169011-88-3): An Emerging Compound in Medicinal Chemistry
4-(1H-indol-7-yl)thiophene-2-carbaldehyde (CAS No. 2169011-88-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its indole and thiophene moieties, represents a promising scaffold for the development of new therapeutic agents. In this article, we will delve into the chemical structure, synthesis, biological activities, and recent research advancements of 4-(1H-indol-7-yl)thiophene-2-carbaldehyde.
Chemical Structure and Synthesis
The chemical structure of 4-(1H-indol-7-yl)thiophene-2-carbaldehyde is composed of a thiophene ring fused to an indole moiety, with an aldehyde functional group at the 2-position of the thiophene ring. This unique arrangement of functional groups imparts distinct chemical properties to the compound. The synthesis of 4-(1H-indol-7-yl)thiophene-2-carbaldehyde typically involves multi-step reactions, including the formation of the indole-thiophene core and the introduction of the aldehyde group.
One common synthetic route involves the condensation of 7-bromoindole with 2-thiophenecarbaldehyde followed by a palladium-catalyzed coupling reaction to introduce the indole moiety. Recent advancements in synthetic methods have focused on improving the efficiency and yield of these reactions, making it more feasible to produce 4-(1H-indol-7-yl)thiophene-2-carbaldehyde on a larger scale for further research and development.
Biological Activities
4-(1H-indol-7-yl)thiophene-2-carbaldehyde has been investigated for its potential biological activities, particularly in the areas of anticancer and anti-inflammatory properties. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its anticancer properties, 4-(1H-indol-7-yl)thiophene-2-carbaldehyde has also demonstrated anti-inflammatory effects. Research has indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Recent Research Advancements
The interest in 4-(1H-indol-7-yl)thiophene-2-carbaldehyde has led to several recent studies that have further elucidated its biological activities and potential therapeutic applications. A study published in the Journal of Medicinal Chemistry reported that derivatives of 4-(1H-indol-7-yl)thiophene-2-carbaldehyde exhibited enhanced potency against drug-resistant cancer cells compared to their parent compound. This finding highlights the importance of structural modifications in optimizing the pharmacological properties of this scaffold.
Another notable study published in Bioorganic & Medicinal Chemistry Letters explored the use of 4-(1H-indol-7-yl)thiophene-2-carbaldehyde-based compounds as inhibitors of protein-protein interactions (PPIs). The researchers found that these compounds effectively disrupted specific PPIs involved in cancer progression, suggesting their potential as novel therapeutic agents targeting PPIs.
Potential Therapeutic Applications
The diverse biological activities of 4-(1H-indol-7-yl)thiophene-2-carbaldehyde make it a promising candidate for various therapeutic applications. In oncology, its ability to induce apoptosis in cancer cells and overcome drug resistance could lead to the development of new anticancer drugs with improved efficacy and reduced side effects. In inflammation research, its anti-inflammatory properties could be harnessed to develop treatments for chronic inflammatory conditions.
Beyond these areas, there is growing interest in exploring the neuroprotective effects of 4-(1H-indol-7-yl)thiophene-2-carbaldehyde. Preliminary studies have shown that this compound can protect neurons from oxidative stress and neurotoxicity, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
4-(1H-indol-7-yl)thiophene-2-carbaldehyde (CAS No. 2169011-88-3) is an emerging compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it a valuable scaffold for developing new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, paving the way for future innovations in drug discovery and development.
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